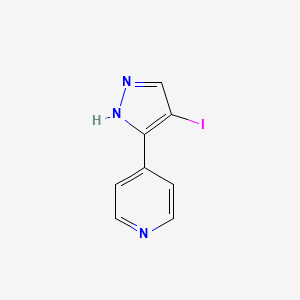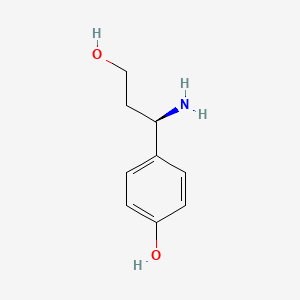
(R)-4-(1-Amino-3-hydroxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Amino-3-hydroxypropyl)phenol is a chiral compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxypropyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a reaction with an appropriate alkylating agent.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-4-(1-Amino-3-hydroxypropyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Amino-3-hydroxypropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxypropyl group enhances its solubility and bioavailability, while the amino group allows for hydrogen bonding and electrostatic interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
®-4-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective studies and applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-[(1R)-1-amino-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2/t9-/m1/s1 |
InChI-Schlüssel |
MRJGNRBTXLWPQQ-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C(CCO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


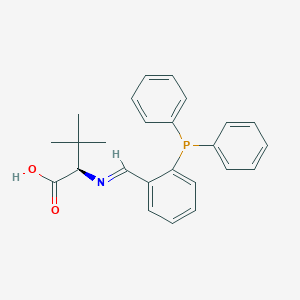
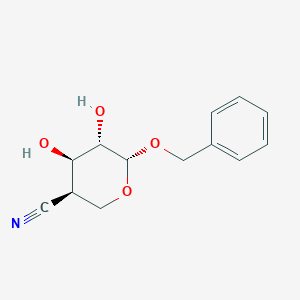


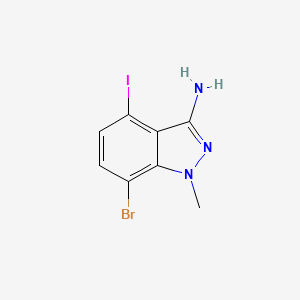


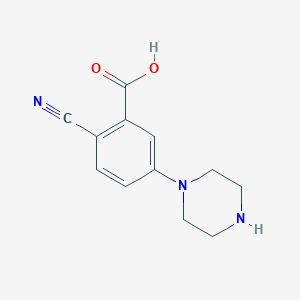

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
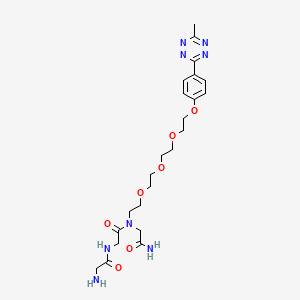
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)
